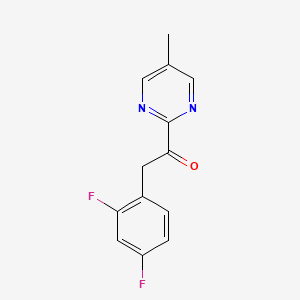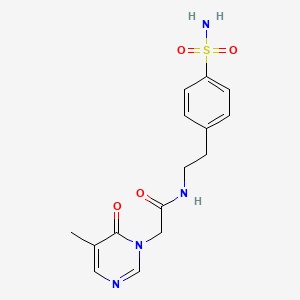
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical "2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide" is part of a class of compounds studied for their diverse chemical reactions, molecular structures, and properties. These investigations contribute significantly to understanding the compound's potential in various scientific and pharmaceutical applications.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the formation of intermediates like pyrimidinones and oxazinones, which are pivotal in creating the final compound. One method involves the reaction of α,β-unsaturated ketones with cyanothio-acetamide, leading to 2-cyanopyridinethiones, which, after several transformations, yield the desired pyrimidinone derivatives (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide" reveals a folded conformation stabilized by intramolecular hydrogen bonding. This conformation influences the compound's reactivity and interactions (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically involve nucleophilic substitution, condensation, and cyclization reactions. These reactions are foundational in synthesizing various derivatives with potential antimicrobial and antitumor activities. For instance, the reaction with ethyl chloroacetate followed by cyclization and amination yields compounds with significant biological activities (Gein et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior under different conditions. The crystal structure analysis provides insights into the compound's stability and molecular interactions within the crystal lattice (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are key to determining the compound's utility in pharmaceuticals. Studies involving docking against SARS-CoV-2 protein and analysis of hydrogen-bonded interactions offer insights into the compound's potential antiviral properties (Mary et al., 2020).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been studied to understand their conformation and intramolecular interactions. These studies reveal that the molecules typically exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonds, providing insights into the structural preferences of similar pyrimidine derivatives (Subasri et al., 2016).
Antimicrobial Applications
Compounds with pyrimidine cores, such as some synthesized pyrimidinones and oxazinones, have shown notable antimicrobial activities. This suggests potential applications of related compounds, like 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, in developing new antimicrobial agents (Hossan et al., 2012).
Antitumor and Enzyme Inhibition
Derivatives of pyrimidine, such as thieno[2,3-d]pyrimidine antifolates, have been investigated for their dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, marking them as potent antitumor agents. This highlights the potential of compounds like 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide in cancer research and therapy (Gangjee et al., 2008).
Drug Design and Molecular Docking
Studies involving the structural analysis and molecular docking of pyrimidine derivatives provide valuable insights for rational drug design, particularly in identifying binding modes and interactions with biological targets. This knowledge can be applied to design derivatives of 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide with specific biological activities (He et al., 2007).
Propiedades
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-11-8-17-10-19(15(11)21)9-14(20)18-7-6-12-2-4-13(5-3-12)24(16,22)23/h2-5,8,10H,6-7,9H2,1H3,(H,18,20)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKNFLHYKXWZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)
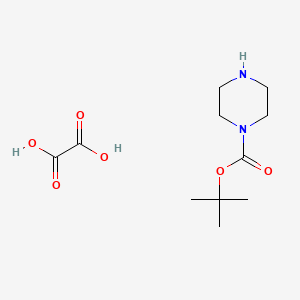
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)
![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)
![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)
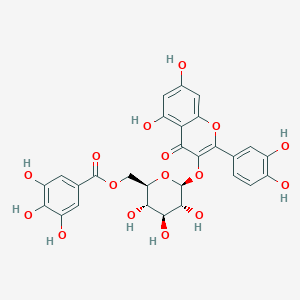
![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)
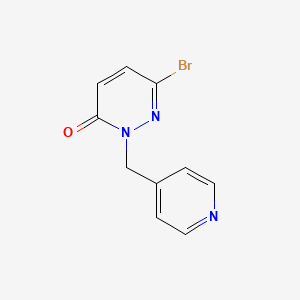
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)
